

Technical Identification & Characterization Guide: 3-(4-Isopropylphenoxy)pyrrolidine

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Compound of Interest

Compound Name:	3-(4-Isopropylphenoxy)pyrrolidine
CAS No.:	946681-84-1
Cat. No.:	B13604873

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Executive Summary

3-(4-Isopropylphenoxy)pyrrolidine is a secondary amine building block belonging to the class of 3-aryloxy pyrrolidines. This structural motif is a "privileged scaffold" in drug discovery, frequently utilized in the design of central nervous system (CNS) agents, particularly histamine H3 receptor antagonists and monoamine transporter inhibitors (SERT/NET).

The compound is most commonly supplied and handled as its hydrochloride salt to ensure stability and solubility. Precise identification requires distinguishing between the free base, the salt form, and potential enantiomers (R/S) at the C3 position.

Core Identification Data (The Lookup)

The following table consolidates the critical identifiers for the hydrochloride salt, which is the standard commercial form.

Table 1: Chemical Identity Matrix

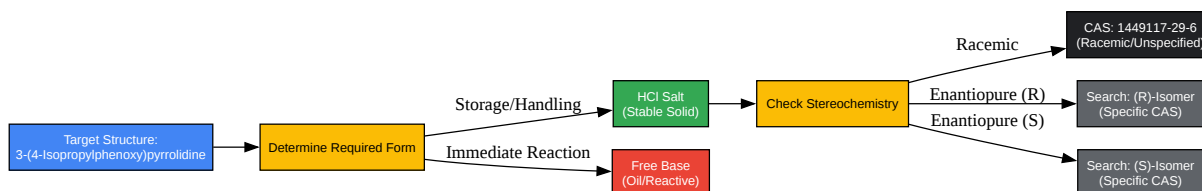
Feature	Specification
Common Name	3-(4-Isopropylphenoxy)pyrrolidine Hydrochloride
CAS Number	1449117-29-6 (HCl Salt)
Free Base CAS	Not widely indexed; search via SMILES
Molecular Formula	C ₁₃ H ₂₀ ClNO (HCl Salt) / C ₁₃ H ₁₉ NO (Free Base)
Molecular Weight	241.76 g/mol (HCl Salt) / 205.30 g/mol (Free Base)
IUPAC Name	3-[4-(propan-2-yl)phenoxy]pyrrolidine hydrochloride
SMILES (Free Base)	<chem>CC(C)c1ccc(OC2CCNC2)cc1</chem>
InChI Key	Derivative dependent; verify stereochemistry

“

*Critical Note on Stereochemistry: The CAS 1449117-29-6 typically refers to the racemic mixture or the unspecified stereoisomer. If your application requires a specific enantiomer (e.g., (R)-**3-(4-isopropylphenoxy)pyrrolidine**), you must verify the optical rotation or chiral HPLC data provided by the vendor, as distinct CAS numbers exist for the pure (R) and (S) forms (e.g., (R)-analogues often have distinct, less common CAS registries).*

Figure 1: Identification Logic Flow

This decision tree guides the researcher in selecting the correct chemical entity based on experimental needs (solubility vs. reactivity).



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Caption: Logical workflow for identifying the correct CAS registry number based on salt form and stereochemical requirements.

Structural Characterization & Validation

To validate the identity of **3-(4-isopropylphenoxy)pyrrolidine**, researchers should look for specific analytical signatures. The isopropyl group and the pyrrolidine ring provide distinct NMR signals.

¹H NMR Diagnostic Signals (400 MHz, DMSO-d₆)

- Isopropyl Group:
 - δ ~1.2 ppm (d, 6H): Methyl protons of the isopropyl group.
 - δ ~2.8 ppm (sept, 1H): Methine proton of the isopropyl group.
- Pyrrolidine Ring:
 - δ ~2.0–2.3 ppm (m, 2H): C4 methylene protons.
 - δ ~3.1–3.5 ppm (m, 4H): C2 and C5 methylene protons (alpha to nitrogen).
 - δ ~5.0 ppm (m, 1H): C3 methine proton (alpha to oxygen). Note: This shifts significantly depending on the salt form.
- Aromatic Region:

- δ ~6.8–7.2 ppm (dd, 4H): Characteristic AA'BB' system of the para-substituted benzene ring.

Mass Spectrometry (LC-MS)

- Ionization: ESI+ (Electrospray Ionization, Positive Mode).
- Parent Ion: $[M+H]^+ = 206.15$ (Free Base).
- Fragmentation: Loss of the pyrrolidine ring or the isopropyl group may be observed at higher collision energies.

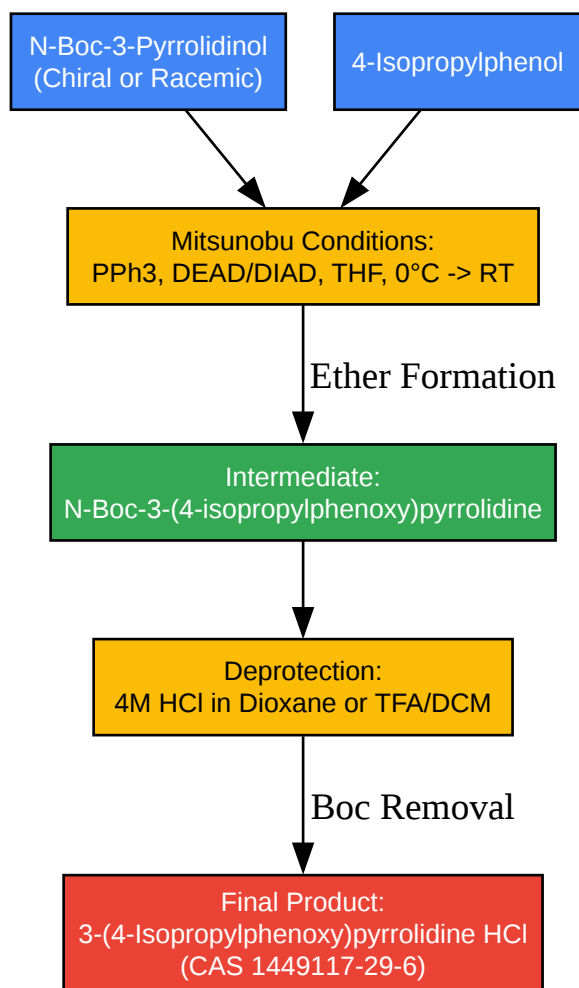
Synthesis & Manufacturing Protocol

For researchers unable to source the compound commercially, or those requiring a specific enantiomer, the synthesis is typically achieved via a Mitsunobu coupling followed by deprotection. This route offers high stereocontrol if chiral starting materials are used.

Synthetic Pathway[4][5][6]

- Starting Materials: N-Boc-3-pyrrolidinol (commercially available as (R), (S), or racemate) and 4-Isopropylphenol.
- Coupling (Mitsunobu): Uses Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) with Triphenylphosphine (PPh_3).
- Deprotection: Acidic cleavage of the Boc group using HCl/Dioxane or TFA/DCM.

Figure 2: Synthetic Workflow



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Caption: Step-by-step synthetic route from N-Boc-3-pyrrolidinol to the final hydrochloride salt via Mitsunobu coupling.

Detailed Protocol (Example)

- Coupling: Dissolve N-Boc-3-pyrrolidinol (1.0 eq), 4-isopropylphenol (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF under nitrogen. Cool to 0°C. Add DEAD (1.2 eq) dropwise. Stir at room temperature for 12–16 hours.
- Workup: Concentrate solvent, redissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄.^[1] Purify via flash chromatography (Hexane/EtOAc).

- Deprotection: Dissolve the intermediate in 4M HCl in dioxane. Stir for 2 hours. Precipitate the product with diethyl ether or concentrate to dryness to obtain the hydrochloride salt.

Applications in Drug Discovery[4]

The 3-aryloxy pyrrolidine scaffold is a versatile pharmacophore. The specific 4-isopropyl substitution pattern enhances lipophilicity, potentially improving blood-brain barrier (BBB) penetration.

- Histamine H3 Antagonists: The pyrrolidine nitrogen serves as the basic center required for interaction with Aspartate residues in the GPCR transmembrane domain.
- Monoamine Transporter Inhibitors: Analogs of this structure are investigated for selectivity against SERT (Serotonin Transporter) and NET (Norepinephrine Transporter).
- Sigma Receptor Ligands: The hydrophobic isopropyl tail can facilitate binding to the sigma-1 receptor hydrophobic pocket.

References

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Sources

- [1. Synthesis of a New Chiral Pyrrolidine - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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